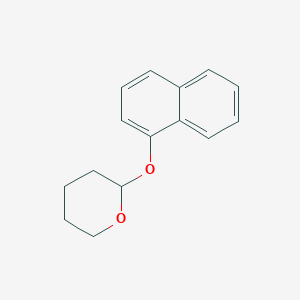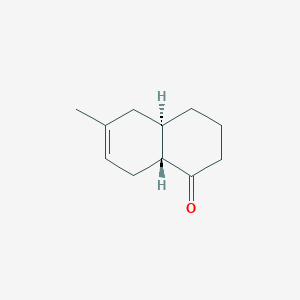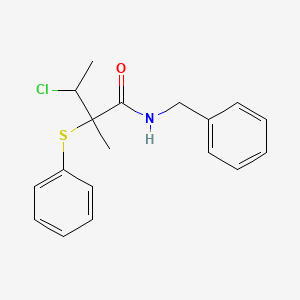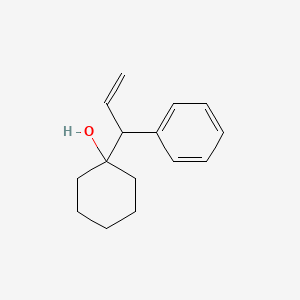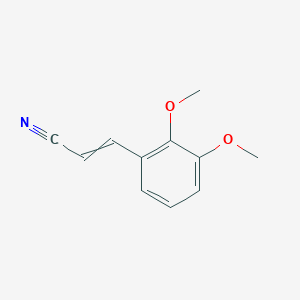
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a prop-2-enenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(2,3-Dimethoxyphenyl)prop-2-enenitrile involves the coupling reaction of 4-bromo-1,2-dimethoxybenzene with acrylonitrile . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 3-(2,3-Dimethoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can participate in charge-transfer processes, where electrons are transferred between the dimethoxyphenyl and prop-2-enenitrile moieties . This charge-transfer behavior is crucial for its applications in organic electronics and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)prop-2-enenitrile: Similar structure with different substitution pattern on the aromatic ring.
3-(2,5-Dimethoxyphenyl)prop-2-enenitrile: Another isomer with different positions of methoxy groups.
Uniqueness
3-(2,3-Dimethoxyphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. This uniqueness makes it suitable for specialized applications in organic electronics and as a precursor in the synthesis of complex molecules.
Propriétés
Numéro CAS |
81011-95-2 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-(2,3-dimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H11NO2/c1-13-10-7-3-5-9(6-4-8-12)11(10)14-2/h3-7H,1-2H3 |
Clé InChI |
JKROMEMKGFLBRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


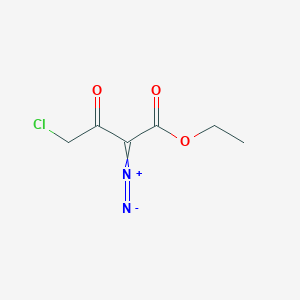




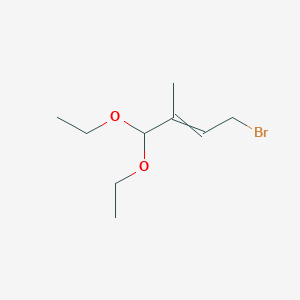
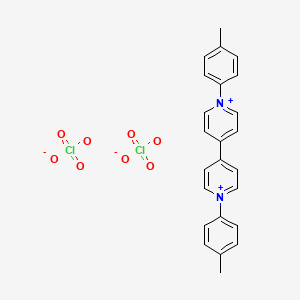
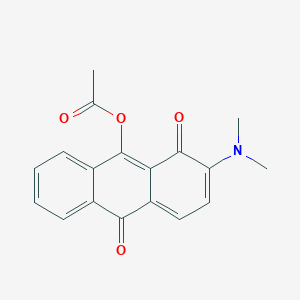
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
